
5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at positions 5 and 6, and two methyl groups at position 3, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 5,6-difluoroindole with isobutyraldehyde under acidic conditions to introduce the dimethyl groups at position 3. The reaction is followed by hydrogenation to reduce the double bond, resulting in the formation of the dihydroindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of this compound-2-one.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of organic photovoltaic devices and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Difluoroindole: Lacks the dimethyl groups, resulting in different chemical properties.
3,3-Dimethylindole: Lacks the fluorine atoms, affecting its reactivity and biological activity.
2,3-Dihydroindole: Lacks both fluorine and dimethyl groups, making it less specialized.
Uniqueness
5,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combined presence of fluorine and dimethyl groups, which enhance its chemical stability and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
5,6-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11F2N/c1-10(2)5-13-9-4-8(12)7(11)3-6(9)10/h3-4,13H,5H2,1-2H3 |
Clé InChI |
WTMGGXDFXQUJOX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=CC(=C(C=C21)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


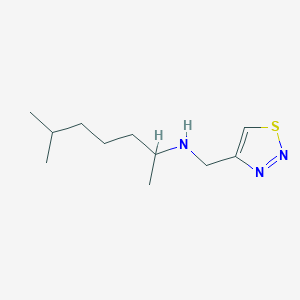
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
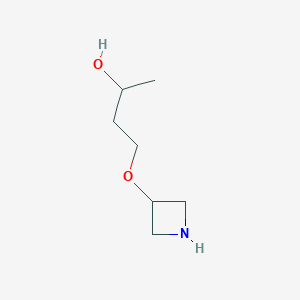
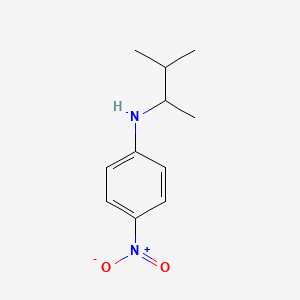
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
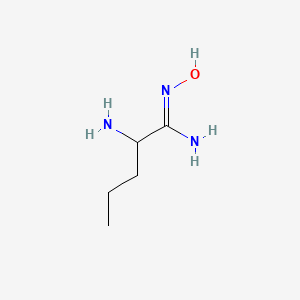
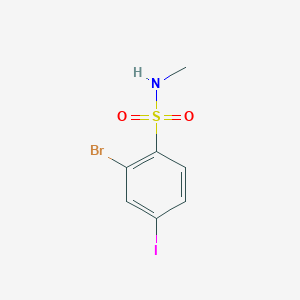
amine](/img/structure/B15274538.png)
![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
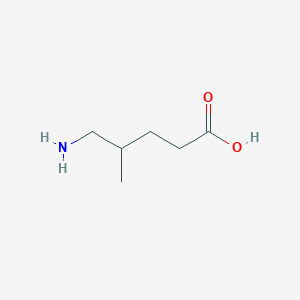
![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
